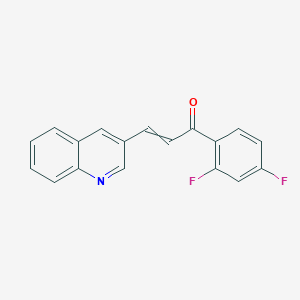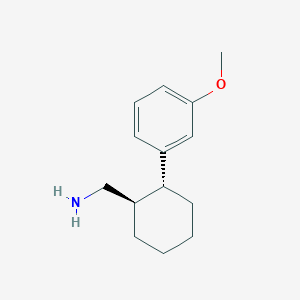
Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- is a chemical compound with the molecular formula C16H25NO2. This compound is known for its stereoselective properties and is often used in various scientific and industrial applications. It is a derivative of cyclohexane and contains a methoxyphenyl group, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- involves several synthetic routes. One common method is the Grignard reaction, where 2-(dimethylamino)methylcyclohexanone reacts with the Grignard reagent of 3-bromanisole. This reaction is known for its high stereoselectivity, producing the trans form of the compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimizing reaction conditions to achieve high yields and purity. The use of solvents and salt additives can influence the diastereoselectivity of the Grignard reaction, ensuring the desired trans isomer is obtained .
化学反応の分析
Types of Reactions
Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines or alcohols.
科学的研究の応用
Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors, influencing pain perception and other physiological processes .
類似化合物との比較
Cyclohexanemethanamine, 2-(3-methoxyphenyl)-, (1R,2R)- can be compared with other similar compounds to highlight its uniqueness:
Tramadol: A well-known analgesic with a similar structure but different stereochemistry.
Cyclohexanol derivatives: Compounds with similar cyclohexane backbones but different functional groups, leading to varied chemical and biological properties.
特性
CAS番号 |
651312-71-9 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
[(1R,2R)-2-(3-methoxyphenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C14H21NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h4,6-7,9,12,14H,2-3,5,8,10,15H2,1H3/t12-,14-/m0/s1 |
InChIキー |
UMDGVFXQBMCYNZ-JSGCOSHPSA-N |
異性体SMILES |
COC1=CC=CC(=C1)[C@@H]2CCCC[C@H]2CN |
正規SMILES |
COC1=CC=CC(=C1)C2CCCCC2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


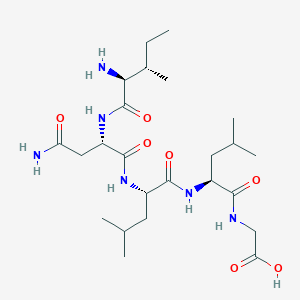
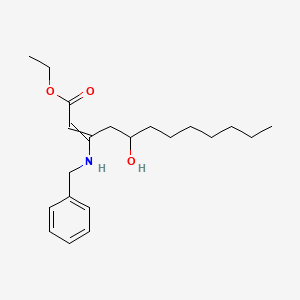
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)
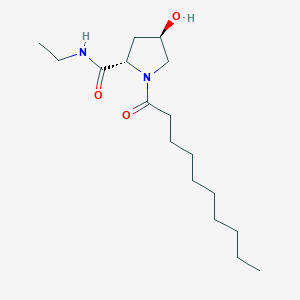
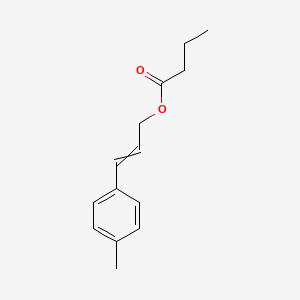
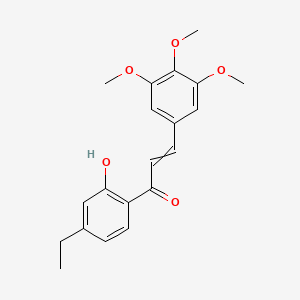
![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)
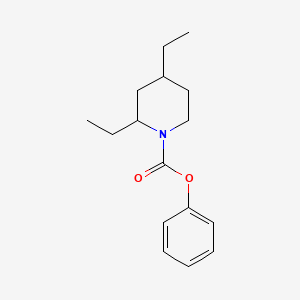
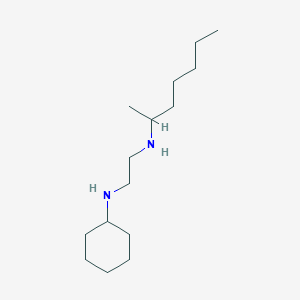
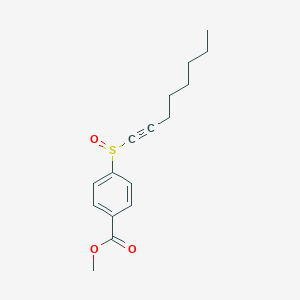
![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)
